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Compound of Interest

Compound Name: UB-165 (fumarate)

Cat. No.: B15143738

These application notes provide detailed protocols for the use of UB-165 (fumarate), a
nicotinic acetylcholine receptor (NnAChR) agonist, in studies involving rat brain synaptosomes.
The information is intended for researchers, scientists, and drug development professionals
investigating nicotinic pharmacology and neurotransmitter release.

Introduction to UB-165 (fumarate)

UB-165 is a potent nAChR agonist, synthesized as a hybrid of anatoxin-a and epibatidine.[1][2]
It exhibits selectivity for different NAChR subtypes, acting as a full agonist at the a332 isoform
and a partial agonist at the a432* isoform. UB-165 has a high affinity for nicotine binding sites
in the rat brain, with a Ki value of 0.27 nM. Its unique pharmacological profile makes it a
valuable tool for dissecting the roles of specific NAChR subtypes in modulating neurotransmitter
release, particularly dopamine release from striatal synaptosomes.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of UB-165 and other
nicotinic agonists on dopamine release and ion flux in rat brain synaptosomes.

Table 1: Potency and Efficacy of Nicotinic Agonists on [?H]-Dopamine Release from Rat Striatal
Synaptosomes
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Compound ECso (nM) Relative Efficacy
(+)-Epibatidine 2.4 1

(x)-Anatoxin-a 134 0.4

()-UB-165 88 0.2

(-)-Nicotine 1590 >0.4

Data sourced from references[1][2][4].

Table 2: Effect of a-Conotoxin-MIl on Agonist-Evoked [*H]-Dopamine Release

Agonist % Inhibition by a-Conotoxin-MIl
(x)-Epibatidine 48%
(¥)-Anatoxin-a 56%
(+)-UB-165 88%

Data sourced from references[1][2][4]. This suggests that UB-165 has a very low efficacy at the
a-conotoxin-Mll-insensitive NAChR subtype.[1][2][4]

Table 3: Potency of UB-165 and Anatoxin-a on Intracellular Ca2* Increase in SH-SY5Y Cells

Compound ECso (nM)
(+)-UB-165 154 + 20
(x)-Anatoxin-a 530 £ 92

Data sourced from reference[1]. This assay serves as a functional measure for native a3-
containing NAChRs.[2][4]

Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
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This protocol describes the preparation of synaptosomes, which are isolated nerve terminals,

from rat brain tissue.[5] This procedure is based on differential centrifugation.[1]

Materials:

Rat brain (e.g., striatum or thalamus)

Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.5, ice-cold
Centrifuge tubes

Glass-Teflon homogenizer

Refrigerated centrifuge

Procedure:

Euthanize the rat according to approved animal welfare protocols and rapidly dissect the
desired brain region (e.g., striatum) on ice.

Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
Homogenize the tissue using a glass-Teflon homogenizer with 10-15 gentle strokes.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular
debris (P1 pellet).

Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) is
discarded.

Resuspend the P2 pellet in a suitable buffer for the subsequent experiment (e.g., Krebs-
Ringer buffer).
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Workflow for the preparation of rat brain synaptosomes.
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Protocol 2: [*H]-Dopamine Release Assay from Striatal
Synaptosomes

This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [3H]-

dopamine from rat striatal synaptosomes.

Materials:

Prepared striatal synaptosomes (Protocol 1)

Krebs-Ringer Buffer (KRB): 124 mM NacCl, 5 mM KCI, 1.2 mM MgSOas, 1.2 mM KH2POa, 25
mM HEPES, 10 mM glucose, 2 mM CaClz, pH 7.4

[3H]-Dopamine
UB-165 (fumarate) and other test compounds
Scintillation vials and scintillation fluid

Liquid scintillation counter

Procedure:

Resuspend the striatal synaptosomes in KRB.

Load the synaptosomes with [3H]-dopamine (e.g., 50 nM) by incubating for 15 minutes at
37°C.

After incubation, wash the synaptosomes twice with fresh KRB to remove excess [3H]-
dopamine. This can be done by centrifugation and resuspension.

Aliquot the loaded synaptosomes into tubes.
Pre-incubate the synaptosomes for 5 minutes at 37°C.

Add varying concentrations of UB-165 or other test compounds and incubate for a short
period (e.g., 2 minutes) to stimulate release.
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Terminate the release by rapid filtration or by adding an ice-cold stop buffer and
centrifugation.

Collect the supernatant, which contains the released [H]-dopamine.
Lyse the synaptosomes in the pellet to determine the amount of [3H]-dopamine remaining.

Add both the supernatant and the lysed pellet fractions to separate scintillation vials with
scintillation fluid.

Quantify the radioactivity using a liquid scintillation counter.

Calculate the percentage of total [*H]-dopamine released for each condition.
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Experimental workflow for the [3H]-dopamine release assay.
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Protocol 3: 8¢Rb* Efflux Assay from Thalamic
Synaptosomes

This assay is used to assess the functional activity of nAChRs, particularly the a4(32* subtype,
by measuring ion flux. 8®Rb* is used as a tracer for K*.[1] UB-165 acts as a very weak partial
agonist in this assay.[2][4]

Materials:
¢ Prepared thalamic synaptosomes (Protocol 1)

o Uptake Buffer: 140 mM NacCl, 1.5 mM KCI, 2.0 mM CaClz, 1.0 mM MgSOQOs, 25 mM HEPES,
20 mM glucose, pH 7.5

° 86Rb+
e UB-165 (fumarate) and other test compounds
e Mecamylamine (a non-selective NnAChR antagonist)

Procedure:

Prepare P2 synaptosomes from rat thalamus as described in Protocol 1.[1]

» Load the synaptosomes with 8¢Rb* by incubating them in Uptake Buffer containing 8Rb* for
30 minutes at 22°C.[1]

e Wash the synaptosomes to remove extracellular 8Rb*.
» Aliquot the loaded synaptosomes.

¢ Add varying concentrations of UB-165 or other agonists to the synaptosomes and incubate
for a defined period (e.g., 30 seconds).

o Terminate the efflux by rapid filtration and washing with ice-cold buffer.

e The amount of 8Rb* remaining in the synaptosomes on the filter is quantified using a
scintillation counter.
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» Calculate the amount of 8¢Rb+* efflux as the difference between the amount of radioactivity in
unstimulated and stimulated synaptosomes.

» To confirm the involvement of nAChRs, a parallel experiment can be run in the presence of
mecamylamine.

Signaling Pathway

UB-165 modulates dopamine release from striatal nerve terminals through its interaction with
presynaptic nAChRs. The current understanding suggests the involvement of at least two
subtypes of nAChRs: an a-conotoxin-Mll-sensitive subtype (likely containing a3(32 subunits)
and an a-conotoxin-Mll-insensitive subtype (putatively a4(2*).[1][2][3] UB-165 is a poor agonist
at the a-conotoxin-Mll-insensitive subtype.[1][4] Activation of these receptors leads to
membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and
subsequent Ca2*-dependent exocytosis of dopamine.

Presynaptic Terminal

nAChR Subtypes

‘Weak Partial 04pB2* nAChR
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Memb_ran_e VGCC Opening Ca?* Influx Dopamine Release
Depolarization
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Proposed signaling pathway for UB-165-mediated dopamine release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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